(2-Nitrophenyl)methanamine
Overview
Description
It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial studies. The compound is characterized by the presence of a nitro group (-NO₂) attached to the benzene ring, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Nitrophenyl)methanamine can be synthesized through several methods. One common approach involves the nitration of benzylamine, followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring. The subsequent reduction step can be carried out using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: (2-Aminophenyl)methanamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: Nitrobenzaldehyde derivatives.
Scientific Research Applications
(2-Nitrophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as PqsD in Pseudomonas aeruginosa.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methanamine largely depends on its interaction with specific molecular targets. For instance, as an inhibitor of the enzyme PqsD in Pseudomonas aeruginosa, the compound interferes with the biosynthesis of signal molecules involved in bacterial communication (quorum sensing). This inhibition disrupts the formation of biofilms and reduces bacterial virulence . The nitro group plays a crucial role in the binding affinity and specificity of the compound towards its target enzyme .
Comparison with Similar Compounds
(2-Chloro-6-nitrophenyl)methanamine: Similar structure but with a chlorine atom instead of a hydrogen atom at the 6-position.
(2-Nitrophenyl)methanol: Contains a hydroxyl group instead of an amine group.
(2-Nitrobenzylamine): Another name for (2-Nitrophenyl)methanamine, highlighting its structural similarity.
Uniqueness: this compound is unique due to its specific nitro and amine functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYRNLDFMZVKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329793 | |
Record name | (2-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-78-5 | |
Record name | (2-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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